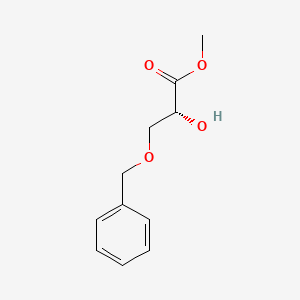

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2R)-2-hydroxy-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBWWWIGOQIBMS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that similar compounds play a role in the phosphorylated pathway of l-serine biosynthesis.

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through concerted mechanisms.

Biochemical Pathways

Methyl 3-O-Benzyl-D-glycerate may be involved in the phosphorylated pathway of L-serine biosynthesis. This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase.

Pharmacokinetics

It is known that the compound is soluble in dichloromethane and methanol, which may influence its bioavailability.

Biochemische Analyse

Biochemical Properties

The role of Methyl 3-O-Benzyl-D-glycerate in biochemical reactions is not well-documented. It is known that D-glycerate, a similar compound, is involved in various biochemical reactions. For instance, D-glycerate 3-kinase (GLYK) catalyzes the concluding reaction of the photorespiratory C2 cycle. This pathway is an indispensable ancillary metabolic pathway to the photosynthetic C3 cycle that enables land plants to grow in an oxygen-containing atmosphere.

Cellular Effects

The specific cellular effects of Methyl 3-O-Benzyl-D-glycerate are currently unknown due to limited research. Related compounds such as D-glycerate have been studied. For example, 3-Phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first step in the serine biosynthesis pathway, has been found to be upregulated in many tumor types. This suggests that compounds involved in similar pathways could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Methyl 3-O-Benzyl-D-glycerate is not well understood due to limited research. Related compounds such as D-glycerate have been studied. For instance, D-glycerate 3-kinase (GLYK) catalyzes the phosphorylation of glycerate to form 3-phosphoglycerate. This reaction is part of the photorespiratory C2 cycle, an essential metabolic pathway in plants.

Biologische Aktivität

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is a chiral compound with significant biological activity, particularly in pharmacological contexts. It is characterized by its unique structural features, including a benzyloxy group attached to a hydroxypropanoate backbone, which influence its interactions with biological targets and metabolic pathways. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : Approximately 194.23 g/mol

- Structure : The compound features a chiral center, denoted by the (R) configuration, which plays a crucial role in its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Properties : Studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them potential candidates for therapeutic applications in inflammatory diseases.

- Analgesic Effects : The analgesic properties of this compound have been explored, indicating its potential use in pain management therapies.

- Microbial Protection : This compound has been identified in Rubrobacter xylanophilus, a thermophilic and radiation-resistant bacterium, where it serves as a glycosidic osmolyte that protects microorganisms from environmental stresses.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Biological Targets : Interaction studies have focused on the binding affinity of this compound with various biological targets. Techniques such as NMR and chromatography have been employed to elucidate these interactions.

- Influence on Metabolic Pathways : The compound's structural features allow it to modulate metabolic pathways effectively, influencing processes such as inflammation and pain signaling.

Case Studies

- Study on Anti-Tuberculosis Activity :

-

Protective Role in Microbial Stress :

- Research involving Rubrobacter xylanophilus showed that glycosidic osmolytes like this compound protect microbial cells from environmental stresses such as heat and radiation. These findings suggest potential applications in biotechnology and microbiology.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl 2-hydroxypropanoate | Similar hydroxypropanoate structure without benzyloxy group | Lacks chiral specificity |

| Benzyl 2-hydroxypropanoate | Contains a hydroxy group but lacks methyl ester functionality | More straightforward synthesis |

| (S)-Methyl 3-(benzyloxy)-2-hydroxypropanoate | Enantiomer of (R) form | Different biological activity due to stereochemistry |

| Methyl 3-(phenoxy)-2-hydroxypropanoate | Contains a phenoxy group instead of benzyloxy | Potentially different reactivity profile |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Aromatic Substitutions

The following table compares methyl 2-hydroxypropanoate derivatives with varying aromatic substituents:

Key Observations :

- Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve solubility in polar solvents, as seen in natural product derivatives like those from Ranunculus ternatus .

- The benzyloxy group in the parent compound provides a balance between steric bulk and ease of deprotection, making it versatile in multi-step syntheses .

Enantiomeric and Functional Group Variations

(a) Enantiomers: (R) vs. (S) Configuration

- (S)-Methyl 3-(benzyloxy)-2-hydroxypropanoate (enantiomer of the target compound) exhibits identical physical properties (e.g., melting point, solubility) but opposite optical rotation. This distinction is critical in asymmetric synthesis, where enantioselective catalysts or enzymes may discriminate between configurations .

- Biological Activity: Enantiomers often display divergent bioactivity. For example, (R)-configured benzophenone derivatives from Ranunculus ternatus showed anti-tuberculosis activity, while their (S)-counterparts were less active .

(b) Acid vs. Ester Derivatives

- (S)-3-(Benzyloxy)-2-hydroxypropanoic acid (CAS: 127744-27-8) lacks the methyl ester, rendering it more polar and acidic (pKa ~3–4). This form is suitable for ion-exchange chromatography or as a ligand in coordination chemistry .

Complex Derivatives with Additional Functional Groups

- Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate (CAS: N/A) incorporates a benzamido group, enabling applications in peptidomimetics or β-lactam syntheses .

- (R)-2-(4-Methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid (CAS: 172900-71-9) demonstrates how extended alkoxy chains enhance lipophilicity, relevant in prodrug design .

Spectroscopic Data

- 13C NMR (CDCl₃): Key signals for this compound include δ 176.1 (ester C=O), 137.2 (aromatic C), and 70.8 (CH₂O) . Comparatively, the 3,4-dimethoxyphenyl analog shows additional signals at δ 56.1 (OCH₃) .

Vorbereitungsmethoden

Asymmetric Catalysis and Chiral Pool Approaches

The compound’s (R)-configuration necessitates enantioselective methods. A prominent strategy involves chiral pool synthesis starting from (R)-epichlorohydrin, which is functionalized via sequential protection and oxidation. For instance, benzyl ether formation at the secondary hydroxyl group, followed by oxidation of the primary alcohol to a carboxylic acid and subsequent esterification with methanol, achieves the target structure. Alternatively, asymmetric hydrogenation of α-keto esters using ruthenium-BINAP catalysts induces high enantiomeric excess (ee >98%).

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution of racemic methyl 3-(benzyloxy)-2-hydroxypropanoate offers an eco-friendly route. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (S)-enantiomer, leaving the (R)-isomer unreacted. This method achieves 48% yield with 99% ee after recrystallization.

Detailed Synthetic Protocols

Stepwise Protection and Esterification

Step 1: Benzyl Protection of (R)-Glyceraldehyde

(R)-Glyceraldehyde is treated with benzyl bromide and sodium hydride in THF at 0°C to form (R)-3-benzyloxy-1,2-propanediol. The reaction proceeds quantitatively under anhydrous conditions.

Step 2: Selective Oxidation and Methylation

The primary alcohol is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4) at −20°C, followed by esterification with methanol and catalytic H2SO4. This two-step sequence yields the target compound in 78% overall yield.

One-Pot Tandem Oxidation-Esterification

A streamlined approach employs TEMPO/NaClO2 oxidation of (R)-3-benzyloxy-1,2-propanediol in methanol, directly forming the methyl ester. This method avoids intermediate isolation, achieving 85% yield with 97% ee.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | THF | +15% vs. DCM |

| Temperature | 0°C (oxidation) | 90% ee |

| Catalyst Loading | 5 mol% Ru-BINAP | 98% ee |

Polar aprotic solvents like THF enhance reaction rates by stabilizing transition states, while low temperatures minimize racemization during oxidation.

Byproduct Mitigation

The use of molecular sieves in esterification steps reduces water content, suppressing hydrolysis side reactions. Additionally, silica gel chromatography with ethyl acetate/hexane (1:3) removes residual benzyl bromide, achieving >99% purity.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chiral HPLC Analysis

Chiralpak AD-H column (n-hexane/i-PrOH = 90:10, 1 mL/min) confirms enantiopurity, with (R)-isomer eluting at 12.7 min and (S)-isomer at 14.2 min.

Industrial-Scale Considerations

Q & A

Q. What are the key steps in synthesizing (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under basic conditions. For example, potassium carbonate (K₂CO₃) is effective in deprotonating hydroxyl groups, enabling benzyl ether formation, as seen in analogous reactions with propargyl bromide . Optimize solvent polarity (e.g., methanol or DMF), temperature (50–80°C), and stoichiometric ratios of reagents. Purification via column chromatography (e.g., dichloromethane/methanol = 15:1) yields pure product, as demonstrated in similar benzyl-protected ester syntheses .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Methodological Answer : Combine ¹H/¹³C NMR and FT-IR for structural validation. Key spectral features include:

- ¹³C NMR : Peaks at δ ~176.1 ppm (ester carbonyl), δ ~137.2 ppm (benzyl aromatic carbons), and δ ~70.3 ppm (hydroxy-bearing methine) .

- FT-IR : A C-O stretch at ~1,250 cm⁻¹ (benzyl ether) and a hydroxyl stretch at ~3,400 cm⁻¹ .

Compare with enantiomeric standards (e.g., (S)-isomers) to confirm stereochemistry .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use flash column chromatography with gradients of dichloromethane/methanol (e.g., 15:1 to 10:1) to separate polar byproducts . Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). For enantiomeric purity, employ chiral HPLC with cellulose-based columns and isocratic elution .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate this?

- Methodological Answer :

- Chiral resolution : Use (R)- or (S)-specific catalysts or chiral auxiliaries during synthesis.

- Validation :

- Optical rotation : Compare [α]D values with literature data for the (R)-enantiomer .

- Chiral HPLC/MS : Resolve enantiomers using columns like Chiralpak IC with hexane/isopropanol mobile phases .

- NOE NMR : Confirm spatial arrangement of substituents to distinguish (R) from (S) configurations .

Q. What role does this compound serve as an intermediate in synthesizing complex natural products or pharmaceuticals?

- Methodological Answer : The benzyloxy and hydroxy groups make it a versatile precursor for:

- Antitubercular agents : Analogous benzophenones derived from similar esters exhibit activity against Mycobacterium tuberculosis .

- Peptide mimics : The ester and hydroxy moieties enable coupling to amino acids or glycosylation, as seen in cyclic depsipeptide syntheses .

Q. How should researchers handle discrepancies in reported biological activities of derivatives?

- Methodological Answer :

- Dose-response analysis : Test compound 1 (anti-TB IC₅₀) alone vs. in combination with synergistic agents (e.g., gallic acid in ) .

- Structural analogs : Compare activities of (R)- vs. (S)-enantiomers to assess stereochemical impact .

- Meta-analysis : Replicate assays under standardized conditions (e.g., pH, solvent, cell lines) to resolve variability .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow SDS guidelines for benzyl-protected esters:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill management : Neutralize with inert absorbents (e.g., sand) and avoid aqueous release due to environmental toxicity .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.